benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
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Overview
Description
Benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate is a complex organic compound with a unique structure that includes multiple functional groups such as carbamate, hydroxyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbon-nitrogen and carbon-sulfur bonds. The tert-butyl carbamate group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like THF or acetonitrile . The final product is typically purified using chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and bases like sodium hydride. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the carbonyl group would regenerate the hydroxyl compound.
Scientific Research Applications
Benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl benzyl (4-hydroxybutyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
Uniqueness
Benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate is unique due to its complex structure, which includes multiple functional groups that can participate in a variety of chemical reactions. This makes it a versatile compound for use in different scientific research applications.
Properties
IUPAC Name |
benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O4S/c1-32(2,3)34-30(37)28-18-24-14-10-11-15-25(24)19-35(28)20-29(36)27(22-40-26-16-8-5-9-17-26)33-31(38)39-21-23-12-6-4-7-13-23/h4-9,12-13,16-17,24-25,27-29,36H,10-11,14-15,18-22H2,1-3H3,(H,33,38)(H,34,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADGDESSNWSRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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